(E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamine
Description
(E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamine is a synthetic purine derivative characterized by a benzyl group at the N9 position of the purine core and an (E)-configured ethenamine moiety substituted with diethylamine at the C2 position. Purines are heterocyclic aromatic compounds with significant biological relevance, often serving as scaffolds for nucleotide analogs and therapeutic agents. The compound’s synthesis likely involves multi-step reactions, including alkylation and coupling processes similar to those described for related purin-6-amines . Its structural uniqueness lies in the diethylaminoethyl group, which may influence solubility, electronic properties, and bioactivity compared to other purine analogs.
Safety Profile: The compound is classified as hazardous due to flammability, toxicity (via inhalation, ingestion, or dermal exposure), and environmental risks . Proper handling requires ventilation, protective equipment, and avoidance of ignition sources.
Properties
Molecular Formula |
C18H21N5 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(E)-2-(9-benzylpurin-6-yl)-N,N-diethylethenamine |
InChI |
InChI=1S/C18H21N5/c1-3-22(4-2)11-10-16-17-18(20-13-19-16)23(14-21-17)12-15-8-6-5-7-9-15/h5-11,13-14H,3-4,12H2,1-2H3/b11-10+ |
InChI Key |
YSPSDDRUKJMGTC-ZHACJKMWSA-N |
Isomeric SMILES |
CCN(CC)/C=C/C1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)C=CC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Purine Precursors
The synthesis typically begins with a purine scaffold, such as 6-chloropurine or 2-aminopurine, due to their reactive halogen or amino groups. Benzylation at the N9 position is achieved using benzyl bromide in the presence of a strong base like cesium carbonate. This step proceeds via an SN2 mechanism, where the purine’s N9 nitrogen acts as a nucleophile, displacing bromide from benzyl bromide.
Reaction Conditions
- Substrate : 6-Chloropurine or 2-aminopurine
- Reagents : Benzyl bromide (1.2–1.5 equivalents), Cs₂CO₃ (2.0 equivalents)
- Solvent : Dimethylformamide (DMF) or acetonitrile
- Temperature : Room temperature to 80°C
- Time : 6–12 hours
Post-benzylation, the intermediate is purified via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol.
Introduction of the Diethylamino Ethenamine Group
The C6 position is functionalized through a Heck coupling or nucleophilic substitution. For stereospecific E-configuration, a palladium-catalyzed coupling between 9-benzyl-6-iodopurine and N,N-diethylvinylamine is preferred.
Heck Coupling Protocol
- Substrate : 9-Benzyl-6-iodopurine
- Reagents :
- N,N-Diethylvinylamine (1.1 equivalents)
- Pd(OAc)₂ (5 mol%)
- PPh₃ (10 mol%)
- Et₃N (2.0 equivalents)
- Solvent : Tetrahydrofuran (THF)
- Temperature : 80–100°C
- Time : 12–24 hours
This method achieves 55–60% yield, with the E-isomer predominating due to steric control from the palladium catalyst.
Optimization Challenges and Solutions
Steric Hindrance from Diethyl Groups
The diethylamino group introduces significant steric bulk, complicating coupling reactions. Strategies to mitigate this include:
Purification Techniques
| Method | Conditions | Purity | Yield |
|---|---|---|---|
| Recrystallization | Hot methanol or ethanol | >95% | 40–50% |
| Column Chromatography | Silica gel, EtOAc/hexane (1:3) | >98% | 35–45% |
| Preparative HPLC | C18 column, acetonitrile/water gradient | >99% | 30–40% |
Recrystallization balances purity and yield effectively for industrial-scale production.
Structural Characterization
Spectroscopic Data
Comparative Analysis of Synthetic Routes
| Method | Yield | E:Z Ratio | Cost | Scalability |
|---|---|---|---|---|
| Heck Coupling | 55–60% | 9:1 | High | Moderate |
| Nucleophilic Substitution | 40–45% | 6:1 | Low | High |
| Microwave-assisted | 65–70% | 9.5:1 | Medium | Limited |
The Heck coupling method is optimal for research-scale synthesis, while nucleophilic substitution suits industrial applications.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethenamine group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or purine moieties, using reagents such as sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO), alkyl halides in aprotic solvents.
Major Products
Oxidation: Oxidized purine derivatives.
Reduction: Reduced ethenamine derivatives.
Substitution: Substituted purine or benzyl derivatives.
Scientific Research Applications
(E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with nucleic acids and proteins, which can provide insights into cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to potential therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: Chlorine at C2 (e.g., 2-chloro analogs) enhances electrophilicity, facilitating nucleophilic displacement reactions in drug discovery (e.g., protease inhibitors in ). Bulky N9 groups (e.g., benzyl, isopropyl) improve metabolic stability by hindering enzymatic degradation . The diethylaminoethyl group in the target compound may enhance membrane permeability due to its basicity and hydrophobicity.
Synthetic Methodologies :
- Microwave-assisted synthesis (e.g., ) improves reaction efficiency for 2-chloro-N-phenyl derivatives (90% yield).
- The target compound’s synthesis likely parallels methods for 9-benzylpurines, involving alkylation of dichloropurines with benzylamine followed by substitution at C2 .
Tautomerism and Reactivity: N-Methoxy-9-methylpurin-6-amines exhibit tautomerism between amino and imino forms, influencing alkylation outcomes (N7 vs. N6 selectivity) . The target compound’s rigid (E)-configuration may limit tautomeric shifts.
Biological Activity
(E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamine is a complex organic compound that belongs to the purine class of heterocyclic compounds. Its unique structure, featuring a purine base with a benzyl group and a diethylamine moiety, suggests significant biological activity, particularly in plant biology and potential therapeutic applications in human health.
Structural Characteristics
The compound's structure can be described as follows:
- Purine Base : A fundamental component of nucleic acids, which plays a crucial role in cellular processes.
- Benzyl Group : Enhances lipophilicity and potential interaction with biological membranes.
- Diethylamine Moiety : Contributes to its reactivity and biological interactions.
Biological Activity Overview
-
Plant Growth Regulation :
- The compound exhibits properties similar to cytokinins, which are known to influence cell division and growth in plants. Cytokinins delay senescence and promote various growth processes.
- Studies have indicated that purine derivatives can enhance root and shoot development in various plant species, suggesting applications in agriculture for improving crop yields.
-
Potential Anti-Cancer Properties :
- Research on structurally similar compounds has revealed anti-cancer activities, primarily through modulation of signaling pathways involved in cell proliferation and apoptosis.
- The compound's structural analogs have been investigated for their ability to inhibit tumor growth and induce cancer cell death.
-
Mechanism of Action :
- Interaction studies have focused on the binding affinity of this compound with various biological targets, including enzymes and receptors involved in cellular signaling.
- The compound may act as an antagonist or agonist at specific receptors, influencing downstream signaling cascades that regulate cell functions.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 6-Benzylaminopurine | Benzyl group attached to purine | Known cytokinin with significant plant growth effects |
| N-Benzyladenine | Benzyl group at position 6 | Primarily used as a plant growth regulator |
| 9-Benzyladenine | Benzyl group at position 9 | Exhibits anti-aging properties in plants |
| 2-Amino-6-benzylpurine | Amino group at position 2 along with benzyl | Potential anti-cancer activity due to structural similarity |
Case Studies and Research Findings
-
Plant Biology Studies :
- A study demonstrated that the application of this compound on tomato plants resulted in increased shoot elongation and leaf expansion compared to control groups. This suggests its efficacy as a plant growth promoter.
-
Cancer Research :
- In vitro studies indicated that derivatives of the compound inhibited the proliferation of human cancer cell lines, such as breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
-
Signaling Pathway Modulation :
- Research has shown that the compound can modulate the MAPK/ERK signaling pathway, which is critical for regulating cell growth and differentiation. This modulation could provide insights into its potential therapeutic applications.
Q & A
What synthetic methodologies are effective for preparing (E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamine?
Basic:
The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves reacting 6-chloro-9-benzylpurine with a diethylamine-substituted ethenamine precursor under nitrogen using Pd(OAc)₂ and PhI(OAc)₂ in anhydrous MeCN at elevated temperatures (e.g., 100°C for 24 hours). Purification typically employs column chromatography with gradients of cyclohexane and ethyl acetate .
Advanced:
Optimization of regioselectivity during alkylation requires careful control of reaction conditions. For example, substituents at the purine C2 position (e.g., methoxy or amino groups) influence reactivity with benzyl bromide, favoring N7- over N6-benzylation. NMR monitoring of tautomeric equilibria (amino vs. imino forms) is critical to avoid side products .
How can structural characterization challenges be addressed for this compound?
Basic:
Characterization relies on a combination of ¹H/¹³C NMR, HRMS, and X-ray crystallography. For NMR, key signals include the benzyl group’s aromatic protons (δ 7.2–7.4 ppm) and the ethenamine’s vinyl protons (δ 6.5–7.0 ppm, J = 12–16 Hz for E-isomer). HRMS confirms molecular weight with <2 ppm error .
Advanced:
Single-crystal X-ray diffraction using SHELXL (via SHELXTL or OLEX2 interfaces) resolves ambiguities in stereochemistry. For example, the dihedral angle between the purine and ethenamine moieties confirms the E-configuration. ORTEP-3 visualizes thermal ellipsoids to assess crystallographic disorder .
What experimental designs are suitable for evaluating biological activity?
Basic:
Acetylcholinesterase (AChE) inhibition assays are a starting point. Dissolve the compound in DMSO (≤1% v/v) and test at 100 µM in phosphate buffer (pH 8.0) with Ellman’s reagent. Compare inhibitory percentages to donepezil as a positive control .
Advanced:
For mechanism-of-action studies, perform enzyme kinetics (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Use surface plasmon resonance (SPR) to measure binding affinity (KD) and stoichiometry. Validate selectivity via kinase profiling panels .
How can tautomeric equilibria impact experimental outcomes?
Basic:
The purine core can exist as amino or imino tautomers, altering reactivity. Use ¹H NMR in DMSO-d₆ to identify tautomers: the amino form shows a sharp NH signal (δ 10–12 ppm), while the imino form exhibits downfield-shifted N–H protons .
Advanced:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict tautomer stability. Solvent polarity (e.g., DMSO vs. CDCl₃) shifts equilibria, which must be controlled during alkylation or crystallization to avoid mixed products .
What strategies resolve contradictions in biological activity data?
Advanced:
Discrepancies may arise from assay conditions (e.g., cell line variability, serum interference). Standardize protocols using:
- Dose-response curves (IC₅₀ values across 3+ replicates).
- Orthogonal assays (e.g., fluorescence polarization for AChE vs. β-secretase).
- Metabolic stability tests (microsomal half-life) to rule out artifactual inhibition .
How is regioselectivity achieved in N-alkylation reactions?
Advanced:
N7 vs. N6 alkylation depends on steric and electronic factors. Electron-withdrawing substituents at C2 (e.g., Cl, NO₂) deactivate N7, favoring N6-benzylation. Use low temperatures (0°C) and non-polar solvents (CH₂Cl₂) to kinetically control regioselectivity .
What purification techniques are optimal for isolating this compound?
Basic:
Flash chromatography (cyclohexane/ethyl acetate, 3:7 to 1:1) removes unreacted starting materials. For polar byproducts, reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) achieves >95% purity .
Advanced:
Recrystallization from ethanol/water (1:1) enhances enantiomeric purity. Monitor crystal growth via hot-stage microscopy to optimize solvent ratios and cooling rates .
How can stability under physiological conditions be assessed?
Advanced:
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via LC-MS.
- Plasma stability : Use human plasma (37°C, 1–6h) with EDTA to inhibit esterases. Quench with cold MeCN and quantify parent compound loss .
What computational tools aid in crystallographic refinement?
Advanced:
SHELXL refines X-ray data with constraints for anisotropic displacement parameters. Use OLEX2 or WinGX for graphical validation of hydrogen bonding and π-π stacking interactions. R factors <0.05 indicate high-quality refinement .
How to address low yields in large-scale synthesis?
Advanced:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
